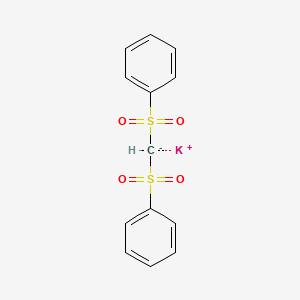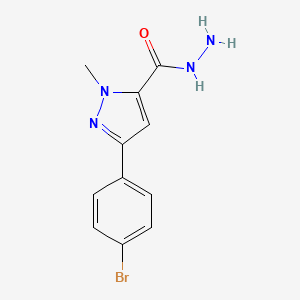![molecular formula C21H15BrO B14140088 1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one CAS No. 77153-28-7](/img/structure/B14140088.png)
1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1,1’-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system
Méthodes De Préparation
The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
For industrial production, the Suzuki–Miyaura coupling is favored due to its efficiency and scalability. The reaction is carried out in a solvent such as toluene or ethanol, and the temperature is maintained between 50-100°C. The palladium catalyst used is often palladium acetate or palladium chloride, and the base is typically potassium carbonate or sodium hydroxide .
Analyse Des Réactions Chimiques
1-[1,1’-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings. Bromination, nitration, and sulfonation are common substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the phenyl ring can yield 3-bromo-1-[1,1’-biphenyl]-4-yl-2-propen-1-one .
Applications De Recherche Scientifique
1-[1,1’-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules through cross-coupling reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one involves its interaction with molecular targets through various pathways. In the context of its biological activity, the compound can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .
Comparaison Avec Des Composés Similaires
1-[1,1’-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one can be compared with other chalcones and biphenyl derivatives. Similar compounds include:
1-[1,1’-Biphenyl]-4-yl-3-phenyl-2-propen-1-one: Lacks the bromine substituent, which may affect its reactivity and biological activity.
3-Bromo-1-[1,1’-biphenyl]-4-yl-2-propen-1-one: Similar structure but with the bromine substituent on a different position, leading to different chemical and biological properties.
Propriétés
Numéro CAS |
77153-28-7 |
|---|---|
Formule moléculaire |
C21H15BrO |
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
3-(3-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H15BrO/c22-20-8-4-5-16(15-20)9-14-21(23)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-15H |
Clé InChI |
QBCHLWKVAJEQKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chloropyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14140016.png)


![1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine](/img/structure/B14140031.png)

![8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide](/img/structure/B14140039.png)

![8-(4-bromophenyl)-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140045.png)






